tert-butylN-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate
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Overview
Description
Tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate: is a chemical compound with the following properties:
Chemical Formula: CHNOS
Molecular Weight: 281.39 g/mol
CAS Number: Not specified in the search results, but it is a novel compound.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Substitution Reactions: It could react with nucleophiles or electrophiles to replace functional groups.
Oxidation/Reduction Reactions: Depending on the functional groups present, it may be oxidized or reduced.
Common Reagents and Conditions: These would depend on the specific reactions involved.
Scientific Research Applications
Research applications of this compound span several fields:
Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory properties).
Chemistry: Explore its reactivity, stability, and potential synthetic applications.
Biology: Study its effects on cellular processes or biological systems.
Industry: Assess its use in materials science or chemical manufacturing.
Mechanism of Action
The exact mechanism by which tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate exerts its effects remains unknown. Researchers would need to investigate its interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Unfortunately, the search results do not provide information on similar compounds. Further research would be necessary to identify related structures and highlight its uniqueness.
Remember that this compound’s novelty might limit available information, but ongoing research could uncover more details
Properties
Molecular Formula |
C14H26N2O4S |
---|---|
Molecular Weight |
318.43 g/mol |
IUPAC Name |
tert-butyl N-[3-(cyclopentylsulfamoyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C14H26N2O4S/c1-14(2,3)20-13(17)15-11-8-12(9-11)21(18,19)16-10-6-4-5-7-10/h10-12,16H,4-9H2,1-3H3,(H,15,17) |
InChI Key |
MEPXNQHSGUMBNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)NC2CCCC2 |
Origin of Product |
United States |
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